molecular formula C17H16ClNO3 B4018462 4-(5-chloro-2-methoxyphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione

4-(5-chloro-2-methoxyphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione

Cat. No. B4018462
M. Wt: 317.8 g/mol
InChI Key: GJCLPVZFTOXSHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of derivatives of 4-azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione has been explored through various methods. These compounds have been prepared and studied using techniques such as (1)H-NMR, showcasing their structural diversity and potential for pharmacological activities. Notable work includes the preparation of thiourea and urea derivatives, emphasizing the adaptability and versatility of the core structure in chemical synthesis (Struga et al., 2007).

Molecular Structure Analysis

Detailed molecular structure analysis of these derivatives, including 1,7,8,9-tetrachloro-10,10-dimethoxy derivatives, has been conducted using spectroscopic methods and quantum chemical calculations. Studies have provided insights into the stability, charge transfer, and hyper-conjugative interactions within the molecule, enriching our understanding of their molecular behaviors (Renjith et al., 2014).

Chemical Reactions and Properties

Research has delved into the chemical reactivity of these compounds, revealing their capacity to undergo various chemical transformations. Notably, their interactions with nitrogen-containing nucleophiles and the ability to form unique structures through these reactions have been a point of interest, highlighting the compounds' versatile reactivity and potential for generating novel molecules (Knyazeva et al., 2013).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting points, and stability, play a crucial role in their potential application in various fields. While specific studies focusing solely on the physical properties of "4-(5-chloro-2-methoxyphenyl)-4-azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione" derivatives were not identified, general trends in related compounds suggest that these properties are influenced by the molecular structure and substituents, affecting their pharmacological utility and chemical applicability.

Chemical Properties Analysis

The chemical properties, including reactivity, potential pharmacological activities, and interaction with biological systems, have been a significant focus. Studies have shown that these compounds exhibit varied biological activities, including antimicrobial and antifungal properties, which are attributed to the core structure and functional groups present in these derivatives (Struga et al., 2010).

properties

IUPAC Name

4-(5-chloro-2-methoxyphenyl)-4-azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO3/c1-22-13-7-6-11(18)8-12(13)19-16(20)14-9-2-3-10(5-4-9)15(14)17(19)21/h2-3,6-10,14-15H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJCLPVZFTOXSHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)N2C(=O)C3C4CCC(C3C2=O)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-chloro-2-methoxyphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(5-chloro-2-methoxyphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione
Reactant of Route 2
Reactant of Route 2
4-(5-chloro-2-methoxyphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione
Reactant of Route 3
Reactant of Route 3
4-(5-chloro-2-methoxyphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione
Reactant of Route 4
Reactant of Route 4
4-(5-chloro-2-methoxyphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione
Reactant of Route 5
Reactant of Route 5
4-(5-chloro-2-methoxyphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione
Reactant of Route 6
Reactant of Route 6
4-(5-chloro-2-methoxyphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione

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